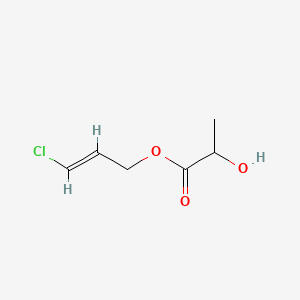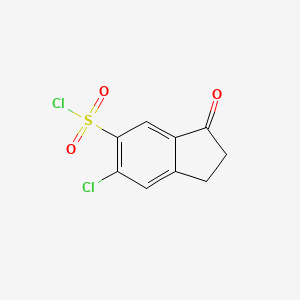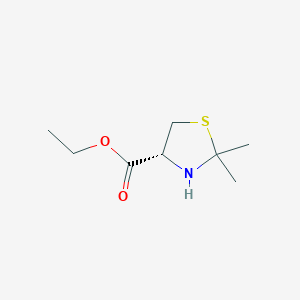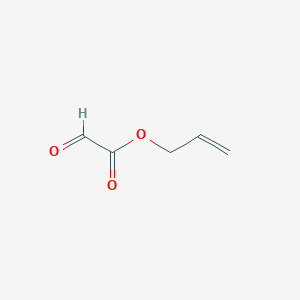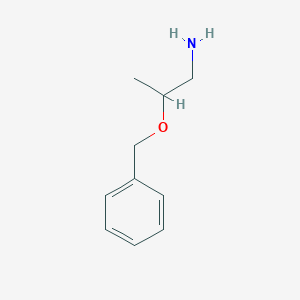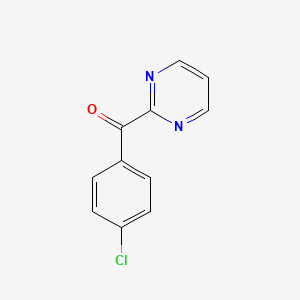
2-(4-Chlorobenzoyl)pyrimidine
Overview
Description
2-(4-Chlorobenzoyl)pyrimidine is a chemical compound with the molecular formula C11H6ClN3O. It belongs to the pyrimidine class of heterocyclic compounds. Pyrimidines are widely used in medicinal chemistry due to their diverse pharmacophore space and potential for drug development .
Synthesis Analysis
The synthesis of This compound involves the reaction of a pyrimidine precursor (such as 2,4-diaminopyrimidine) with 4-chlorobenzoyl chloride. The reaction typically occurs under appropriate conditions (solvent, temperature, and catalyst) to yield the desired product. Further details on specific synthetic routes can be found in relevant literature .
Scientific Research Applications
2-(4-Chlorobenzoyl)pyrimidine has been used in a variety of scientific research areas. It has been used in the synthesis of new compounds, such as bifunctional compounds, which are compounds that have two different functional groups. It has also been used in the study of biological and biochemical processes, such as enzyme inhibition, protein-ligand interactions, and the regulation of gene expression.
Mechanism of Action
2-(4-Chlorobenzoyl)pyrimidine acts as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing a reaction. This binding is specific and reversible, meaning that the compound can be removed from the enzyme and the enzyme can return to its normal activity.
Biochemical and Physiological Effects
This compound has been used in the study of various biochemical and physiological processes. It has been used to study the regulation of gene expression, as well as protein-ligand interactions. It has also been used in the study of enzyme inhibition and the effects of drugs on the body.
Advantages and Limitations for Lab Experiments
2-(4-Chlorobenzoyl)pyrimidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. It is also non-toxic and has a low melting point, making it easy to handle and store. However, it is not as stable as some other compounds and can decompose over time.
Future Directions
There are several future directions for the use of 2-(4-Chlorobenzoyl)pyrimidine. It could be used in the synthesis of new compounds, such as bifunctional compounds. It could also be used in the study of enzyme inhibition and the regulation of gene expression. Additionally, it could be used in the study of protein-ligand interactions and the effects of drugs on the body. It could also be used in the development of new drugs and drug delivery systems. Finally, it could be used in the study of biochemical and physiological processes, such as the effects of environmental pollutants on the body.
properties
IUPAC Name |
(4-chlorophenyl)-pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-4-2-8(3-5-9)10(15)11-13-6-1-7-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXSPCXVLBTZST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




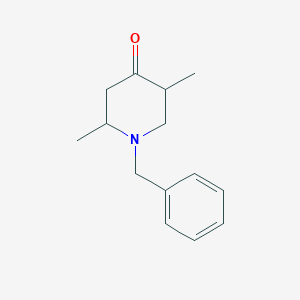
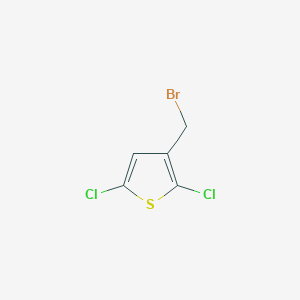
![5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3385508.png)
![2-[[5-[(2,6-dimethylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B3385516.png)
